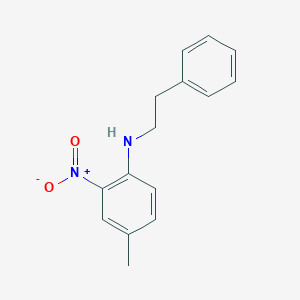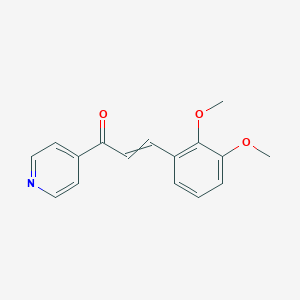![molecular formula C13H28O2Si B14203344 (3S,4R)-4-{[tert-Butyl(dimethyl)silyl]oxy}-3-ethylpentanal CAS No. 917871-20-6](/img/structure/B14203344.png)
(3S,4R)-4-{[tert-Butyl(dimethyl)silyl]oxy}-3-ethylpentanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,4R)-4-{[tert-Butyl(dimethyl)silyl]oxy}-3-ethylpentanal is a chiral compound that features a tert-butyl(dimethyl)silyl group attached to an oxygen atom, which is further connected to a 3-ethylpentanal backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-4-{[tert-Butyl(dimethyl)silyl]oxy}-3-ethylpentanal typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole or pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether. The starting material, 3-ethylpentanal, is subjected to this protection reaction to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as distillation or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(3S,4R)-4-{[tert-Butyl(dimethyl)silyl]oxy}-3-ethylpentanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The silyl ether group can be substituted with other protecting groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Tetrabutylammonium fluoride in tetrahydrofuran for deprotection of the silyl ether.
Major Products Formed
Oxidation: 3-ethylpentanoic acid.
Reduction: 3-ethylpentanol.
Substitution: Various derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
(3S,4R)-4-{[tert-Butyl(dimethyl)silyl]oxy}-3-ethylpentanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways involving aldehydes and silyl ethers.
Medicine: Potential use in the design of drug candidates due to its chiral nature and functional groups.
Industry: Utilized in the production of fine chemicals and as a building block in material science.
Mecanismo De Acción
The mechanism of action of (3S,4R)-4-{[tert-Butyl(dimethyl)silyl]oxy}-3-ethylpentanal involves its interaction with various molecular targets and pathways:
Molecular Targets: The aldehyde group can form Schiff bases with amines, which are important intermediates in biochemical reactions.
Pathways Involved: The compound can participate in oxidation-reduction reactions, influencing metabolic pathways that involve aldehyde and alcohol intermediates.
Comparación Con Compuestos Similares
Similar Compounds
- (3S,4R)-4-{[tert-Butyl(diphenyl)silyl]oxy}-3-ethylpentanal
- (3S,4R)-4-{[tert-Butyl(trimethyl)silyl]oxy}-3-ethylpentanal
- (3S,4R)-4-{[tert-Butyl(methyl)silyl]oxy}-3-ethylpentanal
Uniqueness
(3S,4R)-4-{[tert-Butyl(dimethyl)silyl]oxy}-3-ethylpentanal is unique due to its specific combination of a tert-butyl(dimethyl)silyl protecting group and a chiral 3-ethylpentanal backbone. This combination imparts distinct reactivity and stability, making it valuable in synthetic chemistry and various research applications.
Propiedades
Número CAS |
917871-20-6 |
|---|---|
Fórmula molecular |
C13H28O2Si |
Peso molecular |
244.44 g/mol |
Nombre IUPAC |
(3S,4R)-4-[tert-butyl(dimethyl)silyl]oxy-3-ethylpentanal |
InChI |
InChI=1S/C13H28O2Si/c1-8-12(9-10-14)11(2)15-16(6,7)13(3,4)5/h10-12H,8-9H2,1-7H3/t11-,12+/m1/s1 |
Clave InChI |
XAOXSOPTDHXFEZ-NEPJUHHUSA-N |
SMILES isomérico |
CC[C@@H](CC=O)[C@@H](C)O[Si](C)(C)C(C)(C)C |
SMILES canónico |
CCC(CC=O)C(C)O[Si](C)(C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9H-Carbazole, 9-[(2-chloroethoxy)methyl]-3-iodo-](/img/structure/B14203266.png)

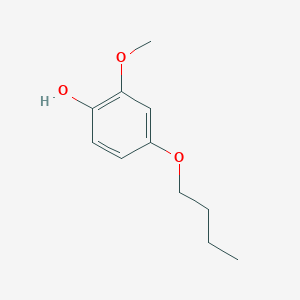
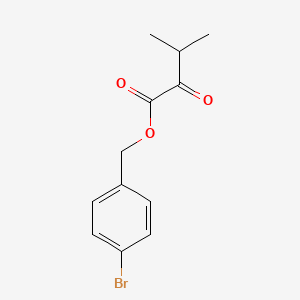
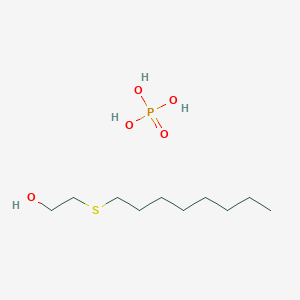
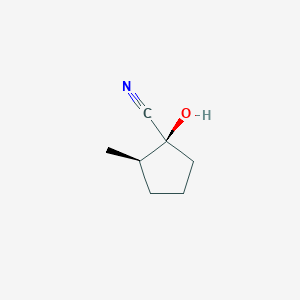
![Bis[3-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]borinic acid](/img/structure/B14203311.png)

![3-Cyclohexyl-6-methoxy-2-[(propan-2-yl)oxy]naphthalene-1,4-dione](/img/structure/B14203327.png)

